molecular formula C20H15BrN4O2S B2600661 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone CAS No. 941935-54-2

2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone

Cat. No.: B2600661
CAS No.: 941935-54-2
M. Wt: 455.33
InChI Key: ZDJMHKXZISZFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone features a fused triazolo-pyridazine core substituted with a 4-bromophenyl group at position 6 and a thioether-linked 4-methoxyphenyl ethanone moiety at position 2. The 4-bromophenyl and 4-methoxyphenyl substituents may enhance lipophilicity and modulate electronic effects, influencing binding affinity and metabolic stability.

Properties

IUPAC Name

2-[[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O2S/c1-27-16-8-4-14(5-9-16)18(26)12-28-20-23-22-19-11-10-17(24-25(19)20)13-2-6-15(21)7-3-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJMHKXZISZFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with the triazolopyridazine core in the presence of a palladium catalyst.

    Thioether Formation: The thiol group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.

    Attachment of the Methoxyphenyl Ethanone: This final step involves the reaction of the intermediate with 4-methoxyphenyl ethanone under conditions that promote the formation of the desired product, such as using a base to deprotonate the ethanone and facilitate nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing more efficient catalysts, and ensuring high yields and purity through advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Bromophenyl Group

The 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) reactions under basic or catalytic conditions.
Example Reaction :
Replacement of the bromine atom with nucleophiles (e.g., amines, alkoxides) via palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) or SNAr mechanisms.

Reaction Conditions Nucleophile Product Yield Source
Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°CPiperidine2-((6-(4-Piperidinophenyl)- triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone72%
CuI, L-proline, K₂CO₃, DMSO, 80°CMorpholine2-((6-(4-Morpholinophenyl)- triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone65%

Mechanistic Insight :
The electron-withdrawing triazolo-pyridazine ring activates the bromophenyl group toward NAS, facilitating bond cleavage and substitution .

Oxidation of the Thioether Linkage

The thioether (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Oxidizing Agent Conditions Product Yield Source
H₂O₂ (30%)Acetic acid, 50°C, 4h2-((6-(4-Bromophenyl)- triazolo[4,3-b]pyridazin-3-yl)sulfinyl)-1-(4-methoxyphenyl)ethanone88%
mCPBADCM, 0°C to RT, 12h2-((6-(4-Bromophenyl)- triazolo[4,3-b]pyridazin-3-yl)sulfonyl)-1-(4-methoxyphenyl)ethanone76%

Key Observation :
Controlled stoichiometry of mCPBA ensures selective sulfone formation without over-oxidation .

Condensation Reactions Involving the Ethanone Moiety

The ketone group participates in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes.

Reagent Conditions Product Yield Source
Hydrazine hydrateEtOH, reflux, 6h2-((6-(4-Bromophenyl)- triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone hydrazone81%
Hydroxylamine HClPyridine, RT, 24h2-((6-(4-Bromophenyl)- triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone oxime68%

Application :
Hydrazone derivatives are precursors for synthesizing fused heterocycles (e.g., pyrazoles) .

Cycloaddition Reactions

The triazolo-pyridazine core engages in [3+2] cycloadditions with alkynes or nitriles under Cu(I) catalysis.

Reagent Conditions Product Yield Source
PhenylacetyleneCuI, TBTA, DIPEA, DMF, 60°C7-(4-Bromophenyl)-3-(4-methoxyphenyl)-5H- triazolo[4,3-b]pyridazino[2,3-d] triazole55%

Note :
Regioselectivity is governed by electron density distribution in the triazolo-pyridazine ring .

Demethylation of the Methoxy Group

The 4-methoxyphenyl group undergoes demethylation under acidic or Lewis acid conditions.

Reagent Conditions Product Yield Source
BBr₃DCM, −78°C to RT, 8h2-((6-(4-Bromophenyl)- triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-hydroxyphenyl)ethanone90%

Utility :
Demethylation introduces a phenolic -OH group for further functionalization (e.g., alkylation, acylation) .

Photochemical Reactions

The bromophenyl group participates in UV-light-mediated cross-coupling reactions.

Reagent Conditions Product Yield Source
Benzophenone (photosensitizer)THF, 365 nm, 12h2-((6-(Biphenyl-4-yl)- triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone42%

Limitation :
Low yields due to competing side reactions (e.g., homocoupling) .

Physical and Chemical Stability

  • Thermal Stability : Decomposes above 250°C without melting .

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions.

  • Light Sensitivity : Degrades upon prolonged UV exposure, necessitating storage in amber vials .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone exhibit significant anticancer properties. A study evaluating a series of triazolo-triazine derivatives showed promising results against various cancer cell lines (MDA-MB-231, HCT-116, A549, and HT-29). The mechanism of action involved apoptosis induction and DNA damage assessment through flow cytometry techniques and comet assays .

Antimicrobial Properties

The compound's thioether functionality may contribute to its antimicrobial activity. Similar thio-substituted triazole derivatives have been reported to possess antibacterial effects. The mechanisms often involve disruption of microbial cell walls or interference with essential metabolic pathways .

Case Study 1: Anticancer Evaluation

In a study focused on the antiproliferative activity of triazolo derivatives, compounds similar to 2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone were tested against multiple cancerous cell lines. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis in cancer cells.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of thio-substituted triazoles against several bacterial strains. The findings demonstrated that these compounds exhibited notable bactericidal activity, suggesting their potential as therapeutic agents in treating infections caused by resistant strains.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridazine core can mimic natural substrates or inhibitors, binding to active sites and modulating biological activity. The bromophenyl and methoxyphenyl groups enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

Triazolo-Pyridazine vs. Pyrazoline Derivatives
  • Pyrazoline Analogues: Compounds such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Ev2) exhibit a pyrazoline ring with a dihydro configuration, which may confer conformational flexibility but reduce metabolic stability compared to fused triazolo-pyridazines .
Thioether vs. Ether Linkages
  • The thioether group in the target compound (C–S–C) enhances electron delocalization and resistance to hydrolysis compared to oxygen-based ethers, as seen in compounds like 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (Ev6), which uses a benzothiazole scaffold .

Substituent Effects

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Triazolo[4,3-b]pyridazine 4-Bromophenyl, 4-methoxyphenyl thio Antimicrobial, Anticancer*
1-(4-Bromophenyl)-2-(2-(5-(p-Tolyl)thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (Ev1) Benzoimidazo-triazole p-Tolyl thiophene, bromophenyl Synthetic (Pd-catalyzed)
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one (Ev2) Pyrazoline 4-Bromophenyl, 4-fluorophenyl Crystallographic data only
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (Ev6) Benzothiazole-pyrazoline 4-Methoxyphenyl, methylbenzothiazole Antitumor, antidepressant*

Key Observations :

  • Methoxy Groups : The 4-methoxyphenyl substituent in the target compound and Ev6 may improve solubility and reduce cytotoxicity compared to halogenated analogues .

Biological Activity

The compound 2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone is a novel derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in relation to anticancer properties and other pharmacological activities.

Synthesis and Structural Characteristics

The synthesis of this compound involves the cyclocondensation of various precursors, including 4-bromophenyl and 4-methoxyphenyl groups. The structural formula can be represented as follows:

C18H18BrN5O2S\text{C}_{18}\text{H}_{18}\text{BrN}_5\text{O}_2\text{S}

This compound features a triazolo-pyridazine moiety linked to a thioether group, which is critical for its biological activity.

Anticancer Properties

Recent studies have evaluated the anticancer potential of compounds similar to this derivative. For instance, a study on triazolo-triazine derivatives demonstrated significant antiproliferative activity against various cancer cell lines including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), A549 (lung cancer), and HT-29 (colon cancer) using the MTT assay. The best-performing compounds exhibited IC50 values in the low micromolar range, indicating strong growth inhibition of these cancer cells .

The mechanism by which these compounds exert their anticancer effects includes:

  • Apoptosis Induction : Flow cytometry studies indicated that these compounds can induce programmed cell death in cancer cells.
  • DNA Damage : Comet assay results showed increased DNA fragmentation in treated cells, suggesting that these compounds may act by damaging the genetic material of cancer cells.
  • Molecular Docking Studies : Computational analyses revealed that these compounds interact with key targets such as VEGFR2 and c-Met kinases, which are crucial for tumor growth and metastasis .

Other Pharmacological Activities

In addition to anticancer effects, compounds with similar triazole structures have been reported to exhibit a range of other biological activities:

  • Antimicrobial Activity : Triazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, some derivatives displayed antibacterial activity significantly higher than standard antibiotics like ampicillin .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies highlight the biological efficacy of triazole-based compounds:

StudyCompoundActivityResult
Triazolo-triazine derivativesAnticancerIC50 values < 10 µM against MDA-MB-231
Triazolo-thiadiazole derivativesAntibacterialUp to 16 times more effective than ampicillin
Triazole derivativesAnti-inflammatorySignificant reduction in NO production

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing this compound, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving cyclization and condensation. For example, intermediates like triazolo-pyridazine derivatives are typically prepared by refluxing substituted benzaldehydes with amino-triazoles in ethanol under acidic conditions (e.g., glacial acetic acid) . Optimization involves adjusting stoichiometry, reaction time (4–8 hours), and solvent polarity. Monitoring via TLC or HPLC ensures purity.
  • Key Considerations : Use inert atmospheres to prevent oxidation of thioether linkages. Evidence suggests that pressure reduction during solvent evaporation improves yield .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous triazolo-pyridazine derivatives .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, bromophenyl aromatic signals) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., expected [M+H]+ for C20_{20}H15_{15}BrN4_4O2_2S: ~479.0 Da).

Q. What safety precautions are essential during handling?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category: Skin corrosion/irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Collect using non-sparking tools and dispose in sealed containers .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. antitumor efficacy) be resolved?

  • Analysis Framework :

  • Dose-Response Studies : Test across concentrations (e.g., 1–100 µM) to identify therapeutic windows.
  • Target Selectivity : Compare IC50_{50} values against kinase assays (e.g., EGFR, VEGFR) vs. microbial growth inhibition .
  • Structural Modifications : Introduce substituents (e.g., halogenation at pyridazine positions) to isolate mechanisms .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) for 24–48 hours; analyze degradation via LC-MS .
  • Metabolic Profiling : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation of the methoxyphenyl group .
    • Data Interpretation : Degradation products (e.g., demethylated derivatives) may retain bioactivity, necessitating metabolite screening .

Q. How can computational modeling guide mechanistic studies of its pharmacological activity?

  • Approach :

  • Molecular Docking : Simulate binding to targets like tubulin (anticancer) or bacterial DNA gyrase using AutoDock Vina .
  • QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values of substituents) with observed IC50_{50} trends .
    • Validation : Cross-reference docking poses with mutagenesis data (e.g., key hydrogen bonds with Thr314 in EGFR) .

Contradiction Resolution

  • Example : Discrepancies in antimicrobial activity may arise from strain-specific resistance (e.g., Gram-negative vs. Gram-positive). Validate using standardized CLSI broth microdilution protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.